molecular formula C14H8FNO3 B3390016 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid CAS No. 950271-35-9

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid

Cat. No.: B3390016
CAS No.: 950271-35-9
M. Wt: 257.22 g/mol
InChI Key: ZALKVWRSKGRCEU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative. This reaction is often catalyzed by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated benzoxazole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling Reactions: The benzoxazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Dehydrating Agents: Used in the formation of the benzoxazole ring.

    Bases: Used to facilitate various reactions, such as deprotonation in coupling reactions.

Major Products

    Substituted Benzoxazoles: Formed through substitution reactions.

    Alcohols and Carboxylates: Formed through reduction and oxidation reactions, respectively.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the benzoxazole ring can contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzoxazole: Lacks the fluorine substituent and carboxylic acid group, resulting in different chemical properties and applications.

    4-Fluorophenylbenzoxazole:

    Benzoxazole-5-carboxylic acid: Lacks the fluorophenyl group, leading to different chemical behavior and uses.

Uniqueness

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid is unique due to the combination of the fluorophenyl group and the carboxylic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-10-4-1-8(2-5-10)13-11-7-9(14(17)18)3-6-12(11)16-19-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALKVWRSKGRCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
Reactant of Route 2
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
Reactant of Route 3
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
Reactant of Route 4
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
Reactant of Route 5
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
Reactant of Route 6
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid

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